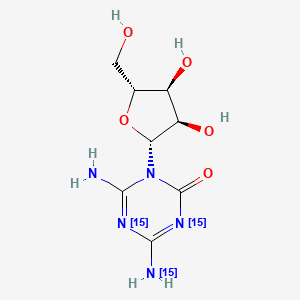

6-Amino-5-azacytidine-15N3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N5O5 |

|---|---|

Molecular Weight |

262.20 g/mol |

IUPAC Name |

6-amino-4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(3,5-15N2)1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1/i9+1,11+1,12+1 |

InChI Key |

HHBIDXKTBPRKSK-UYXRCSOFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N]C(=[15N]C2=O)[15NH2])N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Amino-5-azacytidine-15N3: A Comprehensive Technical Guide

Executive Summary

In the rigorous landscape of pharmaceutical development and analytical chemistry, the precise quantification of active pharmaceutical ingredients (APIs) and their biologically active impurities is paramount. 6-Amino-5-azacytidine (CAS: 105331-00-8) is a nucleoside analog and a well-documented derivative—often monitored as Impurity 9—of the hypomethylating chemotherapeutic agent 5-azacytidine (Azacitidine)[1][2].

To achieve absolute quantification of this compound in complex biological matrices or API formulations, analytical scientists utilize 6-Amino-5-azacytidine-15N3 , a stable isotope-labeled internal standard[3]. This whitepaper explores the mechanistic profile of the parent compound, the analytical rationale behind 15N3 labeling, and provides a self-validating Isotope Dilution Mass Spectrometry (IDMS) protocol for drug development professionals.

Core Identity and Mechanistic Profile

Structural Conformation and Biological Activity

While its parent compound, 5-azacytidine, is incorporated into DNA to covalently trap DNA methyltransferases (DNMTs) and reverse epigenetic silencing in acute myelogenous leukemia[4], the 6-amino substitution fundamentally alters the molecule's behavior.

According to structural studies, 6-amino-5-azacytidine exhibits a marked conformational resemblance to purine nucleosides. Nuclear Magnetic Resonance (1H NMR) spectroscopy reveals a strong preference for the g+ rotamer around the C(5')-C(4') bond and a predominance of the anti conformation around the C-N glycosyl bond[5]. Biologically, 6-amino-5-azacytidine acts as an antimetabolite that interferes with purine metabolism. It exhibits targeted antibacterial efficacy, specifically inhibiting the growth of Escherichia coli (46% inhibition at 100 µg/mL), and demonstrates growth-inhibitory effects against specific human cell lines, such as CCRF-CEM (ID50 of 33.9 µM) and WI-L2[5][6].

Cellular uptake and DNMT inhibition mechanism of azacytidine derivatives.

The Rationale for 15N3 Stable Isotope Labeling

In mass spectrometry, matrix effects (ion suppression or enhancement) can severely skew quantitative results. 6-Amino-5-azacytidine-15N3 resolves this by acting as an ideal internal standard.

Causality of Isotope Choice: Why use Nitrogen-15 over Deuterium (2H)? Deuterium labels are highly susceptible to hydrogen-deuterium exchange (HDX) when exposed to protic solvents (like water or methanol) during LC-MS/MS analysis, leading to isotopic scrambling and loss of the mass label. By embedding three Nitrogen-15 atoms directly into the triazine ring and amino group, the 15N3 label remains chemically inert and permanently fixed[3][7]. This provides a clean +3 Da mass shift , ensuring the internal standard is easily distinguished from the natural isotopic envelope of the unlabeled analyte without any risk of back-exchange.

Quantitative Data and Physicochemical Properties

The following table summarizes the critical properties of the unlabeled API impurity versus its stable isotope-labeled counterpart, highlighting the data necessary for mass spectrometry tuning[2][3].

| Property | 6-Amino-5-azacytidine (Unlabeled) | 6-Amino-5-azacytidine-15N3 (Labeled) |

| Chemical Formula | C8H13N5O5 | C8H13N2(15N)3O5 |

| Molecular Weight | 259.22 g/mol | 262.20 g/mol |

| Monoisotopic Mass | 259.09 Da | 262.08 Da |

| PubChem CID | 13630026 | 169433208 |

| Isotopic Mass Shift | N/A | +3 Da |

| Primary Application | Bioactive compound / API Impurity | Internal Standard (LC-MS/MS) |

| Storage Conditions | 2-8°C, inert atmosphere, dark | -20°C to -80°C, inert atmosphere |

Analytical Workflow: Isotope Dilution Mass Spectrometry (IDMS)

To quantify 6-amino-5-azacytidine down to trace levels (ng/mL or pg/mL), researchers must deploy a self-validating LC-MS/MS protocol. The workflow below leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI).

Workflow for LC-MS/MS quantification using 15N3 isotope dilution.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation (Protein Precipitation) Rationale: Precise isotopic dilution corrects for extraction losses and ion suppression simultaneously.

-

Standard Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) or API solution into a microcentrifuge tube. Add 10 µL of a 100 ng/mL 6-Amino-5-azacytidine-15N3 working standard.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Causality: The acidic environment stabilizes the vulnerable triazine ring of the azacytidine derivative, while the cold organic solvent rapidly denatures matrix proteins without degrading the nucleoside.

-

-

Centrifugation: Vortex aggressively for 60 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Collection: Transfer the clear supernatant to an autosampler vial for injection.

Phase 2: Instrumental Analysis Rationale: As a highly polar nucleoside, 6-amino-5-azacytidine exhibits virtually no retention on standard C18 reversed-phase columns, eluting in the void volume where matrix effects are most severe. HILIC is mandatory for proper chromatographic retention.

-

Column Selection: Use a HILIC column (e.g., Waters XBridge Amide, 2.1 × 100 mm, 3.5 µm).

-

Mobile Phases:

-

Buffer A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~3.0).

-

Buffer B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution: Start at 90% B, hold for 1 minute, then ramp down to 50% B over 4 minutes.

-

Causality: In HILIC mode, the organic phase (ACN) is the weak solvent. Decreasing the organic concentration allows the highly polar analyte to elute with excellent peak symmetry.

-

-

Detection (Multiple Reaction Monitoring - MRM): Operate the mass spectrometer in ESI Positive mode.

-

Unlabeled Analyte MRM: Monitor the transition m/z 260.1 → [Fragment Ion].

-

15N3 Labeled Standard MRM: Monitor the transition m/z 263.1 →[Fragment Ion + 3 Da].

-

-

Data Validation: Calculate the area ratio of the unlabeled peak to the 15N3 peak. Compare this ratio against a matrix-matched calibration curve to determine the absolute concentration.

References

-

PubChem, "6-Amino-5-azacytidine-15N3 | C8H13N5O5 | CID 169433208", National Institutes of Health. URL:[Link]

-

PubChem, "6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026", National Institutes of Health. URL:[Link]

-

Collection of Czechoslovak Chemical Communications, "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine". URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-azacytidine-15N3 | C8H13N5O5 | CID 169433208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

synthesis of 15N-labeled 6-Amino-5-azacytidine

Technical Guide: Synthesis of N-Labeled 6-Amino-5-azacytidine

Executive Summary

Target Molecule: [U-

-

Base Construction: Pyrolytic conversion of [

N -

Activation: Silylation of the base to generate the bis-trimethylsilyl intermediate.

-

Glycosylation: Vorbrüggen coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Deprotection: Zemplén deacylation to yield the final nucleoside.

Retrosynthetic Analysis

The synthesis disconnects at the glycosidic

Figure 1: Retrosynthetic strategy focusing on the modular assembly of the

Detailed Synthetic Protocol

Phase 1: Synthesis of [U- N]Ammeline Base

The formation of the 4,6-diamino-1,3,5-triazine ring (Ammeline) is best achieved by the controlled hydrolysis of [

Reagents:

-

[

N -

Silica gel / Alumina (catalyst)

-

Sulfuric acid (H

SO

Protocol:

-

Melamine Synthesis:

-

Load [

N -

Heat to 380–400°C for 2 hours. The urea undergoes pyrolysis to form [

N]melamine (trimerization) with ammonia evolution. -

Note: This step releases [

N]NH -

Cool and wash the solid residue with hot water to isolate crude [

N]melamine.

-

-

Hydrolysis to Ammeline:

-

Suspend the [

N]melamine in 20% H -

Reflux for 3–4 hours . This selectively hydrolyzes one amino group to a hydroxyl (tautomerizing to the ketone), yielding [

N]ammeline sulfate. -

Monitoring: Use HPLC or TLC (Cellulose, n-butanol/acetic acid/water) to monitor the disappearance of melamine.

-

-

Neutralization & Isolation:

-

Cool the solution and neutralize with NaOH to pH 6–7.

-

[U-

N]Ammeline precipitates as a white solid. -

Filter, wash with water and methanol, and dry under vacuum over P

O

-

Phase 2: Silylation and Vorbrüggen Coupling

Direct glycosylation of ammeline is difficult due to poor solubility. Silylation renders the base soluble and activates the N1/N3 positions.

Reagents:

-

[U-

N]Ammeline (from Phase 1) -

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalytic)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Commercial reagent)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Protocol:

-

Silylation:

-

Suspend [

N]ammeline (1.0 eq) in HMDS (excess, ~10–15 mL/g). -

Add catalytic (NH

) -

Reflux under Argon for 4–12 hours until the solution becomes clear (indicating formation of bis-TMS-ammeline).

-

Evaporate excess HMDS under high vacuum to yield the silylated base as a moisture-sensitive oil/solid. Do not expose to air.

-

-

Coupling:

-

Dissolve the silylated base in anhydrous MeCN or DCE.

-

Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.9 eq relative to base).

-

Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours .

-

Mechanism:[2][3][4][5][6] The Lewis acid promotes the formation of the oxocarbenium ion from the sugar, which is attacked by the N1 of the silylated triazine (thermodynamic control favors N1 over N3/N5).

-

-

Workup:

-

Quench with ice-cold saturated NaHCO

. -

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over MgSO

and concentrate. -

Purification: Flash chromatography (SiO

, DCM/MeOH gradient). Isolate the Tribenzoyl-6-Amino-5-azacytidine .

-

Phase 3: Deprotection

Removal of the benzoyl protecting groups must be mild to prevent triazine ring opening (though 6-amino analogs are generally more stable than 5-azacytidine).

Reagents:

-

Sodium Methoxide (NaOMe) in Methanol (Zemplén conditions)

-

Dowex 50W (H+ form) for neutralization

Protocol:

-

Dissolve the protected nucleoside in anhydrous Methanol.

-

Add NaOMe (0.1 eq, 0.5 M solution). pH should be ~9–10.

-

Stir at Room Temperature for 2–4 hours . Monitor by TLC for disappearance of the benzoylated starting material.

-

Neutralization: Add pre-washed Dowex 50W resin until pH is neutral (pH 7). Avoid strong acidification as the triazine ring is acid-labile.

-

Filter off the resin and evaporate the filtrate.

-

Final Purification: Reverse-phase HPLC (C18, Water/Methanol gradient) or recrystallization from MeOH/Ethanol.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow from isotope source to final nucleoside.

QC & Validation Standards

To ensure the integrity of the synthesized

Data Summary Table

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC (UV 254 nm) |

| Isotopic Enrichment | > 98 atom% | HR-MS / |

| Identity | Consistent with structure | |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Water | Solubility Test |

Key NMR Signatures (Validation)

Because of the

-

N NMR (DMSO-d

-

Expect signals for the triazine ring nitrogens (N1, N3, N5). N1 (glycosidic) will be shielded relative to N3/N5.

-

Exocyclic amino groups (

and

-

-

H NMR Coupling:

-

The H-6 proton seen in standard 5-azacytidine is absent .

-

Amino protons (NH

) will appear as doublets (split by

-

Stability Warning

Unlike standard cytidine, 5-azacytidine derivatives are prone to hydrolytic ring opening at the C6-N1 bond, especially in basic or prolonged aqueous conditions.

-

Storage: Store solid at -20°C under Argon.

-

Solution: Dissolve in DMSO-d

for NMR immediately prior to use. Avoid aqueous phosphate buffers for long-term storage.

References

-

Pískala, A., Hanna, N. B., Zajicek, J., & Cihák, A. (1989).[7] Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine. Collection of Czechoslovak Chemical Communications, 54(9), 2502-2512. Link

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for silyl-Hilbert-Johnson reaction).

-

Niedballa, U., & Vorbrüggen, H. (1974).[8] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. The Journal of Organic Chemistry, 39(25), 3654-3660. Link

- Wittenburg, E. (1971). Nucleosides and nucleotides of triazines. Collection of Czechoslovak Chemical Communications.

-

Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204-208. (Reference for stability/hydrolysis pathways). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN104672289A - Preparation method of azacitidine impurity - Google Patents [patents.google.com]

- 6. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 7. Connected Papers | Find and explore academic papers [connectedpapers.com]

- 8. CN105837524A - 5-azacytosine synthesis method - Google Patents [patents.google.com]

6-Amino-5-azacytidine mechanism of action in cells

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-5-Azacytidine

Executive Summary

As epigenetic therapies continue to evolve, understanding the precise pharmacodynamics of nucleoside analogs and their synthetic impurities is critical for drug development. 6-Amino-5-azacytidine (CAS: 105331-00-8) is a triazine nucleoside analog. While primarily recognized as a critical synthetic impurity of the FDA-approved DNA methyltransferase (DNMT) inhibitor 5-azacytidine (Azacitidine)[1], 6-amino-5-azacytidine possesses its own distinct baseline biological activity[2].

This whitepaper provides a comprehensive mechanistic analysis of 6-amino-5-azacytidine. By dissecting how the addition of a C6-amino group alters its interaction with DNMT enzymes, this guide equips researchers with the structural logic, quantitative profiles, and self-validating experimental protocols necessary to study this compound in vitro.

Chemical Identity and Pharmaceutical Context

In the commercial synthesis of 5-azacytidine, the presence of 6-amino-5-azacytosine in the raw starting materials frequently leads to the formation of 6-amino-5-azacytidine (also referred to as cyanurodiamide pentose) as a downstream impurity[3].

Chemically, it is defined as 4,6-diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one . Unlike 5-azacytidine, which features an unsubstituted C6 position on the triazine ring, 6-amino-5-azacytidine carries an additional amino (-NH₂) group at this exact locus. As explored in Section 3, this structural deviation fundamentally rewrites its epigenetic potency[4].

Intracellular Pharmacokinetics: Uptake and Activation

To exert any cellular effect, 6-amino-5-azacytidine must hijack the cell's endogenous pyrimidine salvage pathways. The causality behind its mechanism relies on successful intracellular accumulation and sequential phosphorylation.

-

Cellular Entry: The molecule is transported across the plasma membrane primarily by human equilibrative nucleoside transporters (hENTs).

-

First-Pass Phosphorylation: Once intracellular, Uridine-Cytidine Kinase (UCK) phosphorylates the molecule to its monophosphate form (6-amino-5-aza-CMP). This is the rate-limiting step in its activation.

-

Divergent Incorporation: Subsequent kinase activity yields triphosphate derivatives. The ribonucleotide form (6-amino-5-aza-CTP) is incorporated into RNA, disrupting translation. Concurrently, ribonucleotide reductase (RNR) reduces the diphosphate form to a deoxynucleotide, which is ultimately incorporated into nascent DNA during the S-phase[5].

Cellular uptake, phosphorylation, and nucleic acid incorporation of 6-Amino-5-azacytidine.

Mechanistic Divergence: The C6-Amino Conundrum

The canonical mechanism of 5-azacytidine involves acting as a "suicide substrate" for DNMT1. When DNMT1 attempts to methylate the incorporated 5-azacytosine ring, its catalytic cysteine thiolate performs a nucleophilic attack on the C6 position. Because the N5 atom acts as an electron sink, a stable, irreversible covalent adduct is formed, trapping and depleting the enzyme[6].

Why does 6-amino-5-azacytidine exhibit drastically reduced epigenetic potency? The presence of the amino group at the C6 position introduces two insurmountable barriers to this canonical mechanism:

-

Electronic Repulsion: The lone pair of electrons on the C6-amino group participates in resonance with the triazine ring. This electron-donating effect significantly reduces the partial positive charge (electrophilicity) of the C6 carbon, making it highly resistant to nucleophilic attack by the DNMT thiolate.

-

Steric Hindrance: The physical bulk of the -NH₂ group creates a steric clash within the highly conserved, tight catalytic pocket of DNMT1, preventing the necessary proximity for covalent bond formation.

Consequently, 6-amino-5-azacytidine fails to efficiently trap DNMTs, resulting in a shift from potent epigenetic modulation to weaker, generalized cytotoxicity and antibacterial effects[2].

Mechanistic divergence at the C6 position leading to attenuated DNMT covalent trapping.

Quantitative Efficacy Profiles

Because of the mechanistic limitations described above, 6-amino-5-azacytidine requires much higher concentrations to induce cytotoxicity compared to its parent analog. The table below synthesizes its known biological activity across various cell lines[2],[4].

| Biological Target / Cell Line | Cell Type | Observed Activity / Potency | Mechanistic Note |

| CCRF-CEM | Human T lymphoblastoid | ID₅₀ = 33.9 μM | High hENT expression allows sufficient uptake to force cell cycle arrest despite poor DNMT trapping. |

| WI-L2 | Human B lymphoblastoid | 39% inhibition at 100 μM | Moderate sensitivity; indicates cell-line dependent metabolic activation (UCK levels). |

| L1210 | Murine leukemia | No inhibition observed | Likely due to rapid enzymatic deamination or poor intracellular phosphorylation. |

| Escherichia coli | Gram-negative bacteria | Growth Inhibition | Acts via disruption of bacterial RNA/DNA synthesis rather than eukaryotic epigenetic mechanisms. |

Validated Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the causality behind the action to prevent common experimental artifacts.

Protocol 1: Cell Viability and Proliferation Assay (CCRF-CEM Model)

CCRF-CEM cells are utilized as the primary model because their rapid proliferation maximizes the incorporation of the nucleoside analog into nascent DNA during the S-phase.

Step-by-Step Workflow:

-

Cell Seeding: Plate CCRF-CEM cells at a density of

cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Logic: Suspension cells require optimal density to prevent contact inhibition while ensuring sufficient metabolic signal. -

Compound Preparation: Dissolve 6-Amino-5-azacytidine in anhydrous DMSO to create a 10 mM stock. Logic: Triazine rings are prone to rapid hydrolytic degradation in aqueous solutions; DMSO preserves molecular integrity.

-

Treatment: Treat cells with a concentration gradient (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (5-azacytidine at 1 μM). Incubate for 72 hours at 37°C, 5% CO₂.

-

Viability Quantification: Add 20 μL of MTS reagent (e.g., CellTiter 96® Aqueous One) per well. Incubate for 2 hours. Read absorbance at 490 nm.

-

Data Validation: The assay is only valid if the 5-azacytidine positive control demonstrates

cytotoxicity, confirming that the cell line's nucleoside salvage pathway is actively functioning.

Protocol 2: Global DNA Methylation Profiling via LC-MS/MS

LC-MS/MS is selected over antibody-based colorimetric assays (ELISA) because it provides absolute quantification of 5-methyl-2'-deoxycytidine (5-mdC) relative to total deoxyguanosine (dG), eliminating cross-reactivity artifacts.

Step-by-Step Workflow:

-

DNA Extraction & QC: Extract genomic DNA from treated cells using a column-based kit. Critical Step: Confirm cell viability is

prior to extraction. Logic: Extracting DNA from apoptotic cells yields fragmented DNA, skewing methylation ratios due to passive degradation rather than active enzymatic inhibition. -

Enzymatic Digestion: Incubate 1 μg of pure DNA with DNA Degradase Plus (or a mixture of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase) at 37°C for 2 hours to reduce the polymer to single nucleosides.

-

LC-MS/MS Analysis: Inject the digested sample into a triple quadrupole mass spectrometer coupled with UHPLC.

-

Quantification: Monitor the transitions for 5-mdC (

242

References

-

Alois Pískala, et al. "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine." Collection of Czechoslovak Chemical Communications, 1989.[Link]

- Ionescu, D., et al. "Synthesis of 5-azacytidine." U.S.

- China National Intellectual Property Administration. "Preparation method of azacitidine impurity.

Sources

- 1. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN104672289A - Preparation method of azacitidine impurity - Google Patents [patents.google.com]

- 4. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 5. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Epigenetic and Metabolic Modulation via 6-Amino-5-azacytidine: Structural Dynamics, Biological Activity, and Experimental Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of nucleoside analogues has been a cornerstone of antineoplastic and antimicrobial pharmacology. While 5-azacytidine (azacitidine) is globally recognized for its potent DNA methyltransferase (DNMT) inhibitory activity and its clinical application in myelodysplastic syndromes (MDS)[1], its structural derivatives offer nuanced biological profiles that expand our understanding of nucleoside metabolism.

Among these derivatives, 6-Amino-5-azacytidine (CAS: 105331-00-8) stands out. Unlike its parent compound, the addition of an amino group at the 6-position of the 1,3,5-triazine ring fundamentally alters the molecule's spatial conformation and metabolic interactions[2]. This whitepaper provides an in-depth technical analysis of 6-Amino-5-azacytidine, detailing how its unique anti conformation drives its biological activity, its dual role in purine metabolism interference and epigenetic modulation, and the rigorous experimental protocols required to validate its efficacy.

Structural Dynamics and Conformational Profiling

The biological efficacy of 5-azacytidine analogues is inextricably linked to their molecular conformation, specifically the rotation around the C-N glycosyl bond.

The Anti vs. Syn Conformation Paradigm

Through extensive

Conversely, substitutions with bulkier or electronically repulsive groups at the 6-position—such as in 6-methoxy-5-azacytidine or 6-oxo-5-azacytidine—force the molecule into a syn conformation[2]. This shift is driven by severe repulsive interactions between the substituents on the triazine ring and the glycone (sugar moiety). As a direct consequence of this steric hindrance, the 6-methoxy and 6-oxo derivatives lose their ability to bind to target enzymes and are rendered bacteriostatically and biologically inactive[2].

Figure 1: Conformational logic dictating the biological activity of 6-substituted 5-azacytidine analogues.

Biological Activity Profile

The unique anti conformation of 6-Amino-5-azacytidine translates into a highly specific, targeted biological activity profile, demonstrating efficacy in both bacterial and human neoplastic cell lines[2][3].

Quantitative Efficacy Data

The compound exhibits selective cytotoxicity. It is highly active against specific lymphoblastic leukemias while sparing others, indicating a specialized cellular uptake or metabolic activation requirement.

Table 1: Biological Activity Profile of 6-Amino-5-azacytidine

| Target Organism / Cell Line | Origin / Type | Efficacy Metric | Concentration | Reference |

| CCRF-CEM | Human T-lymphoblastic leukemia | ID | - | [2][3] |

| WI-L2 | Human B-lymphoblastic leukemia | 39% Growth Inhibition | 100 µM | [2][3] |

| L1210 | Murine lymphocytic leukemia | Inactive | [2] | |

| LoVo/L | Human colon carcinoma | Inactive | [2] | |

| E. coli B | Gram-negative bacteria | 46% Growth Inhibition | 100 µg/mL | [2][3] |

| Viral Panels | Herpes, Adeno, Rhino, Influenza | Inactive | [2] |

Toxicity and Carcinogenicity (Polarographic Reduction)

A critical factor in drug development is the therapeutic index and potential carcinogenicity. Polarographic reduction studies in anhydrous dimethylformamide (DMF) have been used to calculate the potential carcinogenicity index (

Table 2: Polarographic Reduction and Carcinogenicity Index

| Compound | Assessment | ||

| 6-Amino-5-azacytidine | -2.750 | 0.200 | Insignificant |

| 6-Methyl-5-azacytidine | -2.260 | 0.372 | High Potential |

| 6-Methoxy-5-azacytidine | -2.540 | 0.094 | No Activity |

Mechanisms of Action (MoA)

The MoA of 6-Amino-5-azacytidine is bipartite, leveraging both its structural mimicry of purines and its triazine core.

-

Purine Metabolism Interference: Because its anti conformation closely mimics natural purine nucleosides, 6-Amino-5-azacytidine acts as a competitive antimetabolite[2][5]. In bacterial models (E. coli), its bacteriostatic effect is easily reversed by the introduction of low levels of natural purine bases (e.g., adenine, guanine), proving that the compound actively disrupts purine synthesis or utilization pathways[2]. Pyrimidine bases (thymidine) fail to reverse this inhibition, confirming the purine-specific targeting[2].

-

Nucleic Acid Incorporation & Epigenetic Modulation: Like its parent compound 5-azacytidine, the analogue is taken up by cells, phosphorylated, and incorporated into RNA and DNA[1][6]. Once incorporated into DNA, the aza-modified cytosine ring forms irreversible covalent adducts with DNA methyltransferase 1 (DNMT1)[1][6]. This depletes the cellular pool of active DNMT, leading to widespread DNA hypomethylation, reactivation of silenced tumor suppressor genes, and eventual apoptosis in rapidly dividing neoplastic cells[1][6].

Figure 2: Dual mechanism of action: Purine metabolism interference and DNMT trapping.

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating 6-Amino-5-azacytidine.

Protocol 1: Conformational Analysis via 2D NMR (NOESY/ROESY)

Rationale: To empirically validate the anti vs. syn conformation ratio, which dictates biological activity.

-

Sample Preparation: Dissolve 5 mg of synthesized 6-Amino-5-azacytidine (Purity

97%) in 0.5 mL of DMSO- -

Acquisition: Perform 1D

H NMR to identify the H-6 proton of the triazine ring and the H-1' proton of the ribose ring. Follow with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms. -

Causality & Validation: In the anti conformation, the H-6 proton is spatially distant from the H-1' proton, yielding a weak or absent NOE cross-peak. A strong cross-peak between H-6 and H-1' would indicate a syn conformation. The absence of this cross-peak validates the anti structural mimicry required for purine pathway interference[2].

Protocol 2: Bacterial Inhibition and Purine Reversal Assay

Rationale: A self-validating phenotypic assay to prove that the compound's toxicity is specifically mediated through purine metabolism interference.

-

Bacterial Culture: Inoculate E. coli B into a minimal mineral medium supplemented with 0.2% glucose. Grow to an early logarithmic phase (OD

-

Treatment: Aliquot the culture into 96-well plates. Treat the experimental wells with 100 µg/mL of 6-Amino-5-azacytidine[2].

-

Metabolite Spiking (The Validation Step): To parallel experimental wells, co-administer the drug with 10-50 µM of natural purine bases (adenine or guanine) or pyrimidine bases (thymidine or cytidine).

-

Measurement: Incubate at 37°C for 12 hours, measuring OD

every 2 hours. -

Interpretation: A valid assay will show ~46% growth inhibition in the drug-only wells[2]. Wells spiked with purines will show a complete reversal of inhibition (restored growth), while wells spiked with pyrimidines will remain inhibited, proving the specific antimetabolite MoA[2].

Protocol 3: In Vitro Cytotoxicity Profiling (CCRF-CEM vs. L1210)

Rationale: To establish the ID

-

Cell Seeding: Seed human T-lymphoblastic leukemia (CCRF-CEM) and murine lymphocytic leukemia (L1210) cells in 96-well plates at

cells/well in RPMI-1640 medium with 10% FBS. -

Dosing: Treat cells with a logarithmic concentration gradient of 6-Amino-5-azacytidine (0.1 µM to 200 µM). Include a vehicle control (DMSO < 0.1%).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO

. -

Viability Assay: Add CellTiter-Glo® reagent to measure ATP as an indicator of metabolically active cells. Read luminescence.

-

Analysis: Plot dose-response curves using non-linear regression. CCRF-CEM should yield an ID

of approximately 33.9 µM, while L1210 should show no significant reduction in viability up to 100 µM, validating the selective cytotoxicity profile[2][3].

References

-

Pískala, A., Hanna, N. B., Zajicek, J., & Čihák, A. (1989). Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No: 105331-00-8 | Product Name: 6-Amino-5-azacytidine. Available at: [Link]

-

Pískala, A., et al. (n.d.). Polarographic Reduction and Potential Carcinogenity of Substituted 1,3,5-Triazine Nucleosides. Collection of Czechoslovak Chemical Communications. Available at:[Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CCCC 1995, Volume 60, Issue 9, Abstracts pp. 1469-1475 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

The Indispensable Role of 15N Labeled Nucleosides in Metabolic Studies: A Technical Guide

This guide provides an in-depth exploration of the pivotal role of Nitrogen-15 (¹⁵N) labeled nucleosides in modern metabolic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, advanced applications, and practical methodologies of employing these powerful tools to unravel the complexities of cellular metabolism. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a robust and insightful understanding of the technology.

The Foundation: Why Stable Isotope Labeling with ¹⁵N?

In the intricate world of cellular biochemistry, understanding the dynamic flow of molecules through metabolic pathways is paramount. Isotopic labeling, the strategic replacement of an atom in a molecule with its isotope, has become an indispensable technique for tracing the fate of molecules within a biological system.[1] While radioactive isotopes were historically used, stable isotopes, which are non-radioactive, have gained prominence due to their safety, especially in human studies.[1][2]

Nitrogen-15 (¹⁵N) is a stable, heavy isotope of nitrogen. By replacing the naturally more abundant ¹⁴N with ¹⁵N in biomolecules, researchers can differentiate and track these molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This ability to distinguish labeled from unlabeled molecules provides unprecedented insights into a wide array of cellular processes.[3][4]

The ¹⁵N Advantage in Nucleoside Metabolism:

Nucleosides, the building blocks of DNA and RNA, are central to cellular information transfer and energy metabolism. Their metabolic pathways, encompassing both de novo synthesis and salvage, are tightly regulated and often perturbed in disease states like cancer. Introducing ¹⁵N-labeled nucleosides or their precursors allows for the precise tracing of nitrogen atoms as they are incorporated into purine and pyrimidine rings, and subsequently into DNA and RNA.[2][4] This offers a direct window into the rates of nucleic acid synthesis, turnover, and the overall dynamics of nucleotide metabolism.[2]

Charting the Course: Applications of ¹⁵N Labeled Nucleosides

The versatility of ¹⁵N-labeled nucleosides lends them to a broad spectrum of applications in metabolic research.

Metabolic Flux Analysis: Mapping the Intracellular Highways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions.[5] By introducing a ¹⁵N-labeled substrate, such as ¹⁵N-labeled glutamine or glycine which are precursors for nucleoside synthesis, researchers can trace the path of the ¹⁵N isotope through interconnected metabolic pathways.[6][7] The pattern and extent of ¹⁵N incorporation into downstream metabolites, including nucleosides and nucleotides, are measured by mass spectrometry.[3][8] This data, when integrated with metabolic models, allows for the calculation of pathway fluxes, revealing how cells utilize different nutrients and adapt their metabolism under various conditions.[5]

Causality in Experimental Design: The choice of the ¹⁵N-labeled precursor is critical. For instance, using [¹⁵N₂]-glutamine allows for the tracing of both the amide and amino nitrogen atoms, providing a more comprehensive view of nitrogen metabolism in purine and pyrimidine biosynthesis.

Illuminating DNA and RNA Dynamics: Synthesis, Turnover, and Damage

The study of nucleic acid dynamics is fundamental to understanding gene expression, cell proliferation, and the aging process. ¹⁵N-labeled nucleosides serve as powerful tracers to monitor the synthesis and turnover of DNA and RNA.[3] By feeding cells ¹⁵N-labeled precursors, such as ¹⁵NH₄Cl or labeled nucleobases, researchers can track the incorporation of the heavy isotope into newly synthesized nucleic acids.[3][4] This approach, often termed Stable Isotope Probing (SIP), is particularly useful for identifying actively metabolizing microorganisms in complex environmental samples.[3]

Furthermore, ¹⁵N-labeled nucleosides are instrumental in the study of oxidatively induced RNA damage, which is implicated in various human diseases.[9] By using ¹⁵N-labeled analogues of modified RNA nucleosides as internal standards in mass spectrometric measurements, researchers can achieve accurate quantification of RNA damage products.[9]

Advancing Drug Development: From Target Engagement to ADME Studies

In the realm of drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy.[1] Isotopic labeling is a cornerstone of these investigations.[1] ¹⁵N-labeled versions of drug candidates containing nitrogen atoms can be synthesized and used to trace their metabolic fate within a biological system.[1][] This enables the identification of metabolites and provides insights into the enzymes responsible for the drug's metabolism.[1]

Moreover, ¹⁵N labeling can be used to study the interaction of drugs with their protein targets. For example, in oncology research, ¹⁵N tracers can reveal tumor dependencies on specific nitrogen sources, informing the design of targeted inhibitors.[11]

The Scientist's Toolkit: Methodologies and Protocols

The successful application of ¹⁵N-labeled nucleosides hinges on robust experimental design and precise analytical techniques.

Synthesis and Incorporation of ¹⁵N Labeled Nucleosides

¹⁵N-labeled nucleosides can be produced through both chemical synthesis and biosynthetic incorporation.[4][12] Chemical synthesis offers the advantage of site-specific labeling, allowing for the introduction of ¹⁵N at precise positions within the nucleoside structure.[13] Biosynthetic incorporation involves growing microorganisms, such as E. coli, in a medium where the sole nitrogen source is ¹⁵N-enriched, leading to the production of uniformly ¹⁵N-labeled biomolecules, including nucleosides.[4][14]

Experimental Protocol: Biosynthetic Incorporation of ¹⁵N into E. coli for Nucleoside Production

This protocol outlines the general steps for producing uniformly ¹⁵N-labeled biomass from which nucleosides can be extracted.

Materials:

-

M9 minimal medium components

-

¹⁵NH₄Cl (as the sole nitrogen source)[15]

-

Glucose (or other carbon source)

-

MgSO₄, CaCl₂, and trace elements solution[15]

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid of interest (if protein co-expression is desired)

-

Appropriate antibiotic

Procedure:

-

Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[15]

-

Adaptation to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl and the appropriate antibiotic. Grow until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. This step adapts the cells to the minimal medium.[15]

-

Main Culture Inoculation: Prepare 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source, along with other necessary components.[15][16] Inoculate this medium with the adapted pre-culture to a starting OD₆₀₀ of approximately 0.05.[15]

-

Growth and Harvest: Grow the main culture at the optimal temperature for your strain with vigorous shaking. Monitor the OD₆₀₀. Harvest the cells by centrifugation when the desired growth phase is reached (e.g., late log phase).

-

Nucleoside Extraction: The cell pellet can then be processed to extract total RNA, which is subsequently hydrolyzed to release the ¹⁵N-labeled nucleosides.

Analytical Techniques: Mass Spectrometry and NMR Spectroscopy

The two primary analytical techniques for detecting and quantifying ¹⁵N-labeled nucleosides are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of ¹⁵N results in a predictable mass shift in the labeled nucleoside compared to its unlabeled counterpart, allowing for their differentiation and quantification.[2][8] Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of complex biological samples.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹⁵N isotope has a nuclear spin of 1/2, making it NMR-active.[11] ¹⁵N-labeling is essential for many NMR studies of proteins and nucleic acids, as it helps to resolve spectral overlap and provides valuable structural and dynamic information.[4][17]

Experimental Workflow: LC-MS-based Analysis of ¹⁵N Incorporation into Cellular Nucleosides

Caption: Workflow for LC-MS analysis of ¹⁵N incorporation.

Data Interpretation: From Raw Data to Biological Insight

The analysis of data from ¹⁵N labeling experiments requires careful consideration to extract meaningful biological information.

Quantifying ¹⁵N Enrichment

The percentage of ¹⁵N incorporation is a critical parameter that needs to be accurately determined.[18][19] This is typically done by comparing the mass spectral profile of a labeled peptide or metabolite against a series of theoretical profiles with different enrichment rates.[18][19] The Pearson product-moment correlation coefficient can be used to find the best match between the empirical and theoretical profiles.[18][19]

| Parameter | Description | Typical Measurement |

| ¹⁵N Enrichment (%) | The percentage of ¹⁵N atoms in a specific molecular position or the entire molecule. | Measured by comparing the intensity of the monoisotopic peak (M₀) with the isotopologue peaks (M+1, M+2, etc.) in the mass spectrum. |

| Isotopologue Distribution | The relative abundance of molecules with different numbers of ¹⁵N atoms. | Provides detailed information about the labeling pattern and can be used to infer metabolic pathway activity. |

| Metabolic Flux Rate | The rate at which molecules are processed through a metabolic pathway. | Calculated by fitting the time-course of ¹⁵N incorporation into a metabolic model. |

Self-Validating Systems: Ensuring Trustworthiness

To ensure the reliability of the data, it is essential to incorporate self-validating systems into the experimental design. This includes:

-

Internal Standards: Using stable isotope-labeled analogues of the analytes as internal standards is crucial for accurate quantification in mass spectrometry.[9][18] These standards are added to the sample at a known concentration and co-elute with the analyte of interest, correcting for variations in sample preparation and instrument response.

-

Replicate Analysis: Performing multiple biological and technical replicates is essential to assess the variability of the measurements and ensure the statistical significance of the results.

-

Control Experiments: Including unlabeled control samples is necessary to determine the natural abundance of ¹⁵N and to serve as a baseline for measuring enrichment.

Future Perspectives: The Evolving Landscape

The field of metabolic research is continuously evolving, and the application of ¹⁵N-labeled nucleosides is no exception. Future advancements are likely to focus on:

-

Single-Cell Analysis: The development of more sensitive analytical techniques will enable the study of metabolic heterogeneity at the single-cell level.

-

Multi-Isotope Labeling: Combining ¹⁵N labeling with other stable isotopes, such as ¹³C and ²H, will provide a more comprehensive view of metabolic networks.[20]

-

Dynamic Metabolic Profiling: Time-course labeling experiments with high temporal resolution will offer deeper insights into the dynamic regulation of metabolic pathways.[6]

Conclusion

¹⁵N-labeled nucleosides are indispensable tools in the modern metabolic researcher's arsenal. Their ability to act as precise tracers provides unparalleled insights into the intricate workings of cellular metabolism, from the fundamental processes of nucleic acid synthesis to the complex interplay of drug metabolism. By understanding the core principles, employing robust methodologies, and interpreting data with scientific rigor, researchers can continue to leverage the power of ¹⁵N-labeled nucleosides to push the boundaries of our understanding of biology and disease.

References

- Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

- BenchChem. (n.d.). The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide.

- BenchChem. (n.d.). The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide.

- Isotope Science / Alfa Chemistry. (2024, November 13). 15N Labeled Compounds.

- Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids.

- American Chemical Society. (2024, December 21). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega.

- ChemPep. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics &Metabolomics.

- ResearchGate. (2025, August 10). Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF.

-

Kilpatrick, E. L. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology, 566, 273–288. [Link]

-

Pagano, A. R., Lajewski, W. M., & Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 88(1), e145. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to Utilizing Fmoc-Gly-OH-15N for Metabolic Flux Analysis.

-

Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1178551. [Link]

-

D'Souza, S., et al. (2021). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 54(15), 3049–3060. [Link]

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- BenchChem. (n.d.). Alternatives to 13C,15N labeling for nucleotide analysis.

- National Institute of Standards and Technology. (2025, August 7). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins.

- BOC Sciences. (2024, June 11). Isotopic Labels.

-

Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 37(4), 295–300. [Link]

- Global College of Natural Medicine. (n.d.). 41 Purine and Pyrimidine Metabolism.

-

Kupferschmitt, G., et al. (1987). 15 N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research, 15(15), 6225–6241. [Link]

- Roll, P. M., & Weliky, I. (1955). The utilization of nucleotides by the mammal. II. N15-Labeled purine nucleotides. The Journal of Biological Chemistry, 213(2), 509–522.

- Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolic Profiling (pp. 129–153). Humana Press.

- Kupferschmitt, G., et al. (1987). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research, 15(15), 6225–6241.

- Kupferschmitt, G., et al. (1987). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research, 15(15), 6225–6241.

- University of Connecticut Health Center. (n.d.). 15N labeling in E. coli.

- BenchChem. (n.d.). Minimizing isotopic scrambling in 15N labeling experiments.

- Creative Proteomics. (n.d.). Nucleotide Metabolic Flux Analysis.

-

Mandell, J. D., & Hershey, A. D. (1960). The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Analytical Biochemistry, 1(1), 66–77. [Link]

- BOC Sciences. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.

- University of Leicester. (n.d.). Expressing 15N labeled protein.

- MedChemExpress. (n.d.). Metabolic flux analysis: MFA | Isotope-Labeled Compounds.

-

Peranteau, W. H., et al. (2016). Advances in purine and pyrimidine metabolism in health and diseases. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 495–501. [Link]

-

Cotte, A., et al. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry, 89(4), 2350–2357. [Link]

- Davidson College. (1997, December 4). Purine and Pyrimidine Metabolism.

-

Lee, J., et al. (2021). A γ- 15 N-Labeled Diazo-Transfer Reagent for the Synthesis of β-15N-Labeled Azides. The Journal of Organic Chemistry, 86(17), 11848–11854. [Link]

-

Zheng, Q., et al. (2022). Application of nucleoside or nucleotide analogues in RNA dynamics and RNA-binding protein analysis. Wiley Interdisciplinary Reviews: RNA, 13(3), e1696. [Link]

-

Bi, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 835560. [Link]

-

Bi, J., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv, 2022.01.02.474720. [Link]

-

Keshari, S., & Maher, E. A. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 22(1), 1–8. [Link]

- University of Connecticut Health Center. (n.d.). Protocol for minimal medium cell growths.

-

Ono, A., & Tateishi-Karimata, H. (2007). Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. Current Protocols in Nucleic Acid Chemistry, 29(1), 1.12.1–1.12.19. [Link]

- Promega Corporation. (n.d.). 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX.

-

Fan, T. W., et al. (2012). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 833, 129–153. [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina.

-

Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1178551. [Link]

- Basicmedical Key. (2022, August 7). Purine and Pyrimidine Metabolism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 8. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 12. researchgate.net [researchgate.net]

- 13. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antibodies.cancer.gov [antibodies.cancer.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 17. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Discovery, Chemistry, and Development of Azacytidine Compounds

Executive Summary

This guide analyzes the development of azacytidine (5-azacytidine) and its congeners, focusing on the transition from unstable nucleoside analogs to potent epigenetic modulators. Unlike standard cytotoxics, these compounds function as "suicide substrates" for DNA methyltransferases (DNMTs). This document details the chemical instability that plagued early development, the mechanistic breakthroughs that defined their low-dose efficacy, and the next-generation formulations (CC-486, Guadecitabine) designed to overcome pharmacokinetic limitations.

Historical & Chemical Context

Discovery

The story begins in 1964 at the Institute of Organic Chemistry and Biochemistry in Prague. A. Pískala and F. Šorm synthesized 5-azacytidine while searching for antimetabolites of nucleic acid components. Originally isolated as a potential bacteriostatic agent, its profound cytotoxicity against varying mouse leukemia lines (Ak, L1210) shifted focus immediately to oncology.

Chemical Structure and Instability

The defining feature of azacytidine is the replacement of the carbon at position 5 of the cytosine pyrimidine ring with a nitrogen atom. This single substitution alters the electron density of the ring, making the C6 position highly susceptible to nucleophilic attack.

The Stability Paradox: While the 5-nitrogen enables the therapeutic mechanism (DNMT trapping), it simultaneously renders the molecule chemically fragile. In aqueous solution, the triazine ring undergoes rapid hydrolysis, opening to form N-formylguanylribosylurea, which further degrades to guanylribosylurea.

-

Clinical Implication: This instability necessitates that parenteral azacitidine (Vidaza®) be reconstituted with cold water and used within 45 minutes to 1 hour, a significant logistical burden in clinical settings.

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the ring-opening mechanism that deactivates the drug.

Caption: The hydrolytic instability of 5-azacytidine. Water attacks the C6 position, leading to ring opening and loss of pharmacological activity.

Molecular Pharmacology: Mechanism of Action (MOA)

The "Suicide Substrate" Mechanism

Azacytidine and its deoxy-analog, Decitabine (5-aza-2'-deoxycytidine), are prodrugs requiring intracellular phosphorylation. Their potency relies on a specific interaction with DNA Methyltransferases (DNMTs).

-

Incorporation: The triphosphate forms are incorporated into DNA (Decitabine) or RNA/DNA (Azacytidine) during the S-phase of the cell cycle.

-

Covalent Trapping: When DNMT enzymes attempt to methylate the cytidine analog at the C6 position, a covalent bond is formed.

-

The Block: Normally, a beta-elimination reaction at C5 releases the enzyme. However, the nitrogen at C5 in azacytidine prevents proton abstraction.

-

Result: The enzyme remains covalently bound to the DNA (DNA-protein adduct). This depletes the cellular pool of DNMTs, leading to global hypomethylation and re-expression of silenced tumor suppressor genes (e.g., p15INK4B).

Azacitidine vs. Decitabine

| Feature | Azacitidine (5-aza-CR) | Decitabine (5-aza-CdR) |

| Incorporation | 80-90% RNA , 10-20% DNA | 100% DNA |

| Primary MOA | RNA disruption (protein synthesis inhibition) + DNMT depletion | Potent DNMT depletion |

| S-Phase Specificity | Less specific (RNA effects occur throughout cycle) | Highly S-phase specific |

| Potency (In Vitro) | Lower methylation inhibition | 10x more potent at methylation inhibition |

Visualization: Cellular Mechanism

Caption: Intracellular activation pathway. Note the bifurcation where Azacytidine largely impacts RNA, while Decitabine is DNA-exclusive.

Technical Protocols

Chemical Synthesis: The Silyl-Hilbert-Johnson Method

Standard protocol for synthesizing 5-azacytidine analogs.

Reagents: 5-Azacytosine, Hexamethyldisilazane (HMDS), Trimethylsilyl triflate (TMSOTf), 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Silylation: Suspend 5-azacytosine in HMDS with a catalytic amount of ammonium sulfate. Reflux under nitrogen for 4 hours until a clear solution forms (generation of silylated base). Evaporate excess HMDS in vacuo.

-

Coupling (Vorbrüggen): Dissolve the silylated base and the protected ribose sugar in anhydrous acetonitrile. Cool to 0°C. Add TMSOTf dropwise.

-

Reaction: Allow to warm to room temperature and stir for 16 hours. The Lewis acid catalyzes the formation of the glycosidic bond at the N1 position.

-

Deprotection: Quench with sodium bicarbonate. Extract with dichloromethane.[1] Treat the organic layer with methanolic ammonia to remove benzoyl protecting groups.

-

Purification: Recrystallize immediately from methanol/water. Note: Avoid prolonged exposure to water during workup due to ring instability.

In Vitro DNMT1 Trapping Assay

A self-validating protocol to verify the "suicide" mechanism in cell culture.

Objective: Demonstrate that DNMT1 is physically depleted from the soluble fraction (trapped on DNA) following treatment.

-

Cell Culture: Seed HL-60 or KG-1a (AML cell lines) at

cells/mL. -

Treatment: Treat with 1.0 µM Azacitidine or Vehicle (DMSO) for 24 hours.

-

Lysis (Critical Step): Lyse cells using a high-salt buffer (500 mM NaCl, 1% NP-40) to dissociate non-covalent chromatin binders, but not the covalently trapped DNMTs.

-

Fractionation: Centrifuge at 14,000 x g for 10 mins.

-

Supernatant: Contains soluble (unbound) DNMT1.

-

Pellet: Contains DNA-trapped DNMT1 (insoluble).

-

-

Western Blot: Analyze the Supernatant .

-

Result: A successful assay will show a near-total disappearance of the DNMT1 band in the treated supernatant compared to control, confirming the enzyme has been sequestered into the insoluble DNA fraction.

-

Clinical Evolution & Next-Generation Compounds

The Dosing Paradigm Shift

Early trials (1970s) used high "cytotoxic" doses, resulting in severe myelosuppression and limited efficacy. The field pivoted in the 1990s to "epigenetic" dosing (low dose, prolonged exposure). This maximizes the S-phase window for incorporation without killing the cell immediately, allowing time for gene re-expression.

Oral Azacitidine (CC-486)

Parenteral azacitidine has a short half-life (

-

PK Insight: Bioavailability is ~11%. Absorption is rapid (

hr). Administration with food delays

Guadecitabine (SGI-110)

A dinucleotide combining Decitabine and Deoxyguanosine via a phosphodiester linkage.

-

Rationale: Decitabine is rapidly degraded by Cytidine Deaminase (CDA) in the liver/gut.

-

Solution: The dinucleotide structure resists CDA. Once in circulation, it acts as a "prodrug," gradually cleaved by phosphodiesterases to release active Decitabine, creating a smoother PK profile with a longer effective half-life.

References

-

Šorm, F., Pískala, A., Čihák, A., & Veselý, J. (1964).[5][6] 5-Azacytidine, a new, highly effective cancerostatic.[5][6] Experientia.[5][6] Link

-

Santi, D. V., et al. (1984).[7] Mechanism of interaction of DNA (cytosine-5)-methyltransferases with 5-azacytidine-containing DNA.[8] Proceedings of the National Academy of Sciences. Link

-

Christman, J. K. (2002).[7] 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: synthesis, mechanism of action, and applications. Oncogene. Link

-

Laille, E., et al. (2014). Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH.[3][4] The Journal of Clinical Pharmacology. Link

-

Stresemann, C., & Lyko, F. (2008).[7] Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[5][9][10][11] International Journal of Cancer. Link

-

Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products. Chemical Research in Toxicology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Pharmacodynamics with Extended Dosing of CC-486 in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH on pharmacokinetics in subjects with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity - PubMed [47.251.13.51:8081]

- 6. 5-Azacytidine, a new, highly effective cancerostatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Bioanalytical and Physicochemical Profiling of 6-Amino-5-azacytidine and its Stable Isotope-Labeled Analogue (15N3)

Executive Summary

6-Amino-5-azacytidine is a highly polar nucleoside analogue. In pharmaceutical contexts, it is widely recognized as a critical synthetic impurity and degradation product of the chemotherapeutic agent azacitidine (categorized as Azacitidine Impurity 9)[1]. Beyond its status as an impurity, it exhibits intrinsic biological activity, including the inhibition of Escherichia coli growth and cytotoxicity against specific leukemia cell lines (e.g., CCRF-CEM)[2].

To accurately quantify this compound in complex biological matrices (such as plasma or serum) during pharmacokinetic (PK) studies or therapeutic drug monitoring, the stable isotope-labeled internal standard (SIL-IS) 6-Amino-5-azacytidine-15N3 is employed[3]. This technical guide provides an in-depth analysis of the physicochemical properties, the mechanistic rationale for 15N3 labeling, and a self-validating LC-MS/MS protocol designed for drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the precise mass and isotopic distribution of both the unlabeled analyte and its labeled counterpart is the foundation of mass spectrometry assay design. The incorporation of three Nitrogen-15 atoms shifts the molecular weight by approximately +3 Da.

Table 1: Comparative Physicochemical Data

| Property | 6-Amino-5-azacytidine (Unlabeled) | 6-Amino-5-azacytidine-15N3 (Labeled) |

| Chemical Formula | C8H13N5O5[4] | C8H13N2(15N)3O5[3] |

| Molecular Weight | 259.22 g/mol [4] | 262.22 g/mol [3] |

| Monoisotopic Mass | 259.0916 Da[1] | 262.0827 Da |

| CAS Number | 105331-00-8[4] | N/A (Isotope-labeled standard) |

| LogP | -3.58[4] | -3.58 (Assumed identical) |

| Role in Bioanalysis | Target Analyte | Internal Standard (SIL-IS) |

Mechanistic Rationale: The Superiority of 15N3 Labeling

In bioanalytical assay development, the choice of internal standard is not arbitrary; it is governed by strict physicochemical causality.

Why Nitrogen-15 over Deuterium (2H)?

Deuterium is the most common isotope used for labeling. However, 6-Amino-5-azacytidine possesses multiple exchangeable protons on its hydroxyl (-OH) and amino (-NH2) groups. If these positions were deuterated, the deuterium atoms would rapidly back-exchange with hydrogen atoms in protic solvents (e.g., water, methanol) used during liquid chromatography. By incorporating Nitrogen-15 directly into the triazine ring or stable amine linkages, the isotopic label becomes covalently locked, ensuring absolute mass stability throughout the extraction and chromatographic process.

The +3 Da Shift Rule

The natural isotopic envelope of the unlabeled compound (C8H13N5O5) contains M+1 and M+2 peaks due to the natural abundance of 13C and 18O. If a +1 or +2 Da labeled standard were used, the natural heavy isotopes of the high-concentration unlabeled analyte would bleed into the internal standard's Multiple Reaction Monitoring (MRM) channel, causing quantitative inaccuracy. The +3 Da shift (262.22 vs 259.22) provides a clean, interference-free mass window.

Matrix Effect Normalization

The 15N3 analogue is a self-validating system. Because it shares the exact LogP (-3.58) and pKa as the target analyte[4], it perfectly co-elutes during chromatography. Consequently, any ion suppression or enhancement caused by matrix components in the electrospray ionization (ESI) source affects both the analyte and the IS equally.

Figure 1: Logic of matrix effect normalization using a 15N3 internal standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To quantify 6-Amino-5-azacytidine in biological matrices, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Spike the sample with 10 µL of the 6-Amino-5-azacytidine-15N3 working solution (e.g., 100 ng/mL) to act as the internal standard.

-

Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation (HILIC)

Causality Check: With a LogP of -3.58, 6-Amino-5-azacytidine is highly hydrophilic[4]. Traditional C18 reversed-phase columns will fail to retain the analyte, leading to elution in the void volume where matrix suppression is most severe.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

Gradient: Start at 90% B, ramping down to 50% B to elute the polar nucleosides.

Step 3: MS/MS Detection (ESI+)

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following MRM transitions:

-

Unlabeled Analyte: m/z 260.1 →[Product Ion]

-

15N3 Labeled IS: m/z 263.1 → [Product Ion + 3 Da]

Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing 6-Amino-5-azacytidine-15N3.

Conclusion

The quantification of polar nucleoside analogues and impurities like 6-Amino-5-azacytidine demands rigorous analytical control. By leveraging the 15N3 stable isotope-labeled analogue, researchers establish a self-validating system that inherently corrects for matrix effects and extraction losses. The +3 Da shift and the covalent stability of the Nitrogen-15 label ensure that the bioanalytical data generated is both highly accurate and trustworthy for downstream drug development applications.

References[4] ChemScene. "105331-00-8 | 6-Amino-5-azacytidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3x3zu_5uTG-bieEm4y8mPLliMG7ubVFcHYhOqHUUQILH-UXkVp_3o4vtK3LfOPW4nmMHecbosARREGzqgv0ud5ovMPYugNGfOlZOhQrmBGX0DDPRtfGufqtRXB462TS5F5Yb7dGiXuxLbrk=[2] Collection of Czechoslovak Chemical Communications. "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5lV7mvCkZq5AFV8Kr-XZnym845-1XvN9usaqitw3YF48YS_29gFSnuOY6mwc5kjFz6cRrmYdJJyJkkG3twogaotEPRfVw2yVhM5zuffcsB8kFP9oy32kjbbLKZCMAmCTE[1] PubChem. "6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU6eI4fGNtn8-YqYMPW-Ja7iEMOYPcsGqudDcwQfdhIMFd7kUgcMNZ-zTy9PsSi9PmF3W2SdVb1BLE1DAoKutQrdGYhEf5624Gxfn3RNwE-9CAXRpionDmGd9TTF-S1hVXo4LE8sj7TiiXToX3qhLESPIgh0h8w-Qq[3] ClearSynth. "1231-96-5 Categorised Product List". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEveDG8L-u-sJvJUD_tUh67ppPP-f3oPXCs0DodYAm4DOEOD7TlWMcokEowWxRbUlJ5ANIvY_1zV0uCIDOSus8vkzmTUDrwgQE9GhWLSRJMRj0tVS7DObL4Cn7sGApE1UFCsfSWVAiEE6p_Ke8z1XAFJn8RIcq-TJaU01txFGLRPq9MWhYJ-fU9nin7Pz5Z8gztxkRxn9z1GmGut7dY7hF9zJSw4l8T5X52ajfT9gczy71yvRjNKoOokvWy5EBy5SLwg0GM2Ug2a1SeqvivS9_Q0F2I6Z58Z1LYmIA=

Sources

Decoding Molecular Dynamics: A Comprehensive Guide to Isotopic Labeling in NMR and Mass Spectrometry

As a Senior Application Scientist, I often encounter a recurring analytical bottleneck: the natural isotopic distribution of biological molecules is fundamentally incompatible with the demands of high-resolution structural biology and global quantitative proteomics. Mass spectrometry (MS) is not intrinsically quantitative due to matrix effects and variable ionization efficiencies[1]. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is constrained by the fact that the most abundant isotopes of carbon (

To bypass these physical limitations, we employ stable isotopic labeling. By strategically incorporating heavy isotopes—such as

Mass Spectrometry: Precision Quantification via Mass Shifts

In LC-MS/MS-based proteomics, quantifying protein expression across different biological states requires internal standards to correct for run-to-run variability. Isotopic labeling achieves this by allowing distinct samples to be pooled and analyzed simultaneously[1].

The Causality of Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for in vivo MS quantification. But why do we specifically label Lysine and Arginine?

The choice is dictated by the downstream biochemistry of sample preparation. In bottom-up proteomics, proteins are digested into peptides using Trypsin, an enzyme that specifically cleaves the peptide bond at the C-terminus of Lysine and Arginine residues. By supplementing cell media with heavy isotopologues of Lys/Arg (e.g.,

Protocol: Self-Validating SILAC Workflow

A robust SILAC protocol must be a self-validating system. If heavy isotope incorporation is incomplete, the unlabeled fraction will artificially inflate the "light" control signal, skewing quantitative ratios[3].

Step-by-Step Methodology:

-

Media Preparation: Prepare custom DMEM deficient in natural Lysine and Arginine. Supplement the "Light" medium with standard

C/ -

Adaptation Phase (The Validation Check): Culture the target cell line in both media for at least 5 cell doublings. Self-Validation Step: Before initiating the biological experiment, harvest a small aliquot of the Heavy cells, digest with trypsin, and run a rapid LC-MS/MS assay. Calculate the incorporation rate. Proceed only if incorporation is >95%.

-

Experimental Treatment: Apply the biological stimulus (e.g., drug treatment) to one of the populations.

-

1:1 Mixing: Harvest cells and quantify total protein concentration using a BCA assay. Mix the Light and Heavy lysates in an exact 1:1 ratio. From this point forward, technical variance affects both states equally.

-

Digestion & LC-MS/MS: Reduce, alkylate, and digest the pooled sample with Trypsin. Analyze via high-resolution MS. The relative abundance of proteins is calculated from the ratio of the Light and Heavy MS1 precursor ion intensities[3].

Figure 1: Conceptual workflow of Stable Isotope Labeling by Amino Acids in Cell Culture.

Chemical Labeling: The Shift to MS2 Quantitation

While SILAC relies on MS1 precursor ion quantification, it suffers from a multiplexing bottleneck. MS1-based labeling multiplies the complexity of the MS1 spectrum by the number of samples, leading to overlapping isotopic envelopes[4].

To achieve higher multiplexing (up to 18-plex), we utilize Isobaric Tags (e.g., TMT or iTRAQ). These chemical tags are attached in vitro to peptide N-termini. They consist of a reporter group and a mass balancer. Peptides from different samples labeled with different tags have the exact same total mass. Consequently, they appear as a single, signal-boosted peak in the MS1 spectrum. Quantification occurs only in the MS2 spectrum, where collision-induced dissociation (CID) cleaves the tag, releasing low-mass reporter ions of varying sizes[1],[4].

NMR Spectroscopy: Overcoming the Spin Barrier

While MS utilizes isotopes to induce mass shifts, NMR utilizes them to access favorable nuclear spin states. The naturally abundant isotopes of carbon (

To perform the multi-dimensional heteronuclear experiments (like HSQC, HNCA, HNCO) required to solve 3D protein structures, we must enrich the protein with

Protocol: Uniform C/ N Labeling of Recombinant Proteins

To achieve >98% isotopic incorporation, we cannot use rich bacterial media (like LB broth), as they contain complex, unlabeled peptides that bacteria will preferentially consume. Instead, we force E. coli to synthesize all amino acids de novo using strictly controlled minimal media[5].

Step-by-Step Methodology:

-

Pre-Culture: Transform E. coli BL21(DE3) with the target plasmid. Inoculate 5 mL of LB medium and grow overnight at 37°C.

-

Media Starvation & Transfer: Centrifuge the overnight culture, discard the LB supernatant, and gently wash the cell pellet in sterile PBS. This removes trace unlabeled carbon/nitrogen.

-

M9 Minimal Media Inoculation: Resuspend the pellet in 1L of M9 Minimal Media. The only nitrogen source provided must be

NH -

Growth and Induction: Grow the culture at 37°C until the optical density (OD

) reaches 0.6 - 0.8. Induce protein expression with 1 mM IPTG. Causality note: Growth in M9 is significantly slower than in LB due to the metabolic burden of de novo amino acid synthesis. -

Harvest and Purification: Harvest cells via centrifugation. Lyse and purify the protein using affinity chromatography (e.g., Ni-NTA) followed by Size Exclusion Chromatography (SEC) to ensure monodispersity.

-

Self-Validation (The HSQC Check): Before initiating a month-long 3D NMR data acquisition, acquire a rapid 2D

H-

Figure 2: Workflow for uniform 13C/15N isotopic labeling of recombinant proteins.

Quantitative Data Summaries

To aid in experimental design, the physical and analytical parameters of these labeling systems are summarized below.

Table 1: Comparison of Mass Spectrometry Labeling Strategies [1],[4]

| Labeling Strategy | Method of Incorporation | Quantitation Level | Multiplexing Capacity | Primary Advantage | Primary Limitation |

| SILAC | Metabolic (in vivo) | MS1 (Precursor) | 2 to 3-plex | No chemical artifacts; early sample mixing limits bias. | Inapplicable to human tissue; low multiplexing. |

| Dimethyl Labeling | Chemical (in vitro) | MS1 (Precursor) | Up to 3-plex | Cost-effective; applicable to any sample type. | Increases MS1 spectral complexity. |

| TMT / iTRAQ | Chemical (in vitro) | MS2 (Reporter Ion) | Up to 18-plex | High multiplexing; boosts MS1 signal intensity. | Ratio compression due to co-isolated precursor interference. |

Table 2: Key NMR Isotope Properties for Structural Biology [2]

| Isotope | Nuclear Spin ( | Natural Abundance (%) | NMR Utility & Causality |

| 1/2 | 99.98% | High gyromagnetic ratio; primary nucleus for detection. | |

| 1 | 0.015% | Replaces | |

| 1/2 | 1.1% | Enables carbon backbone tracing (HNCA/HNCO experiments). | |

| 1/2 | 0.36% | Enables amide backbone mapping (HSQC experiments). |

Conclusion